Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
CAS No.: 845909-49-1
VCID: VC3758526
Molecular Formula: C8H15ClFNO2
Molecular Weight: 211.66 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a chemical compound with the CAS number 845909-49-1. It is a derivative of piperidine, a heterocyclic amine, and is used in various chemical syntheses, particularly in the field of medicinal chemistry. This compound is notable for its fluorine substitution, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. Safety InformationSynthesis and ApplicationsEthyl 4-Fluoropiperidine-4-carboxylate Hydrochloride can be synthesized through various methods, including fluorination reactions. Fluorine incorporation into organic molecules often enhances their biological activity and stability, making this compound a valuable intermediate in medicinal chemistry . In medicinal chemistry, fluorinated compounds like Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride are used as building blocks for synthesizing more complex molecules with potential therapeutic applications. For example, fluorinated piperidines can be part of larger molecules that act as inhibitors or modulators of biological pathways . Pharmacokinetics and PharmacodynamicsAlthough detailed pharmacokinetic and pharmacodynamic studies on Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride itself are not available, related compounds have shown promising properties. For instance, fluorinated piperidine derivatives have been explored in the development of kinase inhibitors, demonstrating favorable pharmacokinetic profiles in preclinical studies . Storage and HandlingEthyl 4-Fluoropiperidine-4-carboxylate Hydrochloride should be stored in a refrigerator at temperatures between 2°C and 8°C, under an inert atmosphere . This storage condition helps maintain the compound's stability and purity. |
---|---|
CAS No. | 845909-49-1 |
Product Name | Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride |
Molecular Formula | C8H15ClFNO2 |
Molecular Weight | 211.66 g/mol |
IUPAC Name | ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H |
Standard InChIKey | LMOYJYURBYZOPT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CCNCC1)F.Cl |
Canonical SMILES | CCOC(=O)C1(CCNCC1)F.Cl |
PubChem Compound | 24729616 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume